BET-BAY 002 (S enantiomer)

Epigenetics Structural Biology Molecular Modeling

The S-enantiomer of BET-BAY 002 (CAS 2070009-49-1) ensures experimental reproducibility: 2.3× higher AUC and 40% lower clearance than the R-form in rat PK, plus a stereospecific Asn140 hydrogen bond in BRD4. Ideal for hematological malignancy models. Buy the defined stereoisomer to eliminate variability.

Molecular Formula C22H18ClN5O
Molecular Weight 403.9 g/mol
CAS No. 2070009-49-1
Cat. No. B3182084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBET-BAY 002 (S enantiomer)
CAS2070009-49-1
Molecular FormulaC22H18ClN5O
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl
InChIInChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m1/s1
InChIKeyAGYIAWHWIUZNSD-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BET-BAY 002 (S enantiomer) (CAS 2070009-49-1): Stereochemically Defined BET Bromodomain Inhibitor for Epigenetic Research


BET-BAY 002 (S enantiomer), CAS 2070009-49-1, is the stereochemically pure S-enantiomer of the BET bromodomain inhibitor BET-BAY 002 . It functions as a potent, ATP-competitive inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically binding to the acetyl-lysine recognition pockets of BRD2, BRD3, BRD4, and BRDT [1]. By disrupting BET protein interactions with acetylated histones, it modulates chromatin remodeling and gene transcription, with demonstrated activity in hematological malignancy models .

Why Stereochemistry Matters: Procurement of BET-BAY 002 (S enantiomer) vs. Racemic or R-Enantiomer


BET-BAY 002 (S enantiomer) is not functionally equivalent to the racemic mixture (CAS 1588521-78-1) or the R-enantiomer. Pharmacokinetic studies in female Sprague-Dawley rats demonstrate that the S enantiomer exhibits 2.3-fold higher AUC₀–₂₄h and 40% lower clearance than the R form . In silico molecular dynamics simulations reveal that the S enantiomer forms a stable hydrogen bond with Asn140 (distance: 2.8 Å) in the BRD4 bromodomain, a critical interaction not observed with the R configuration . Substitution with undefined stereochemistry introduces variability in target engagement, PK profile, and experimental reproducibility, thereby compromising data quality in preclinical efficacy and pharmacodynamic studies.

Quantitative Evidence Guide: Differentiating BET-BAY 002 (S enantiomer) from Analogs


Stereospecific BRD4 Binding Interaction

Molecular dynamics (MD) simulations using AMBER force fields reveal that BET-BAY 002 (S enantiomer) forms a specific hydrogen bond with Asn140 in the BRD4 bromodomain (distance: 2.8 Å) and participates in π-π stacking with Tyr97 . This interaction geometry is not predicted for the R-enantiomer, indicating stereospecific target engagement that may translate to differential binding kinetics.

Epigenetics Structural Biology Molecular Modeling

Pharmacokinetic Superiority of S Enantiomer

In female Sprague-Dawley rats, BET-BAY 002 (S enantiomer) demonstrated a 2.3× higher AUC₀–₂₄h and 40% lower clearance compared to the R-enantiomer . This improved exposure profile reduces the dose required to achieve target plasma concentrations and minimizes inter-individual variability in PK studies.

Pharmacokinetics Drug Metabolism Preclinical Development

Potent Cellular Antiproliferative Activity

BET-BAY 002 (S enantiomer) retains the potent antiproliferative activity of the parent BET inhibitor class, with reported IC50 values in the range of 32.5 to 42.5 nM against cancer cell lines . It also demonstrates efficacy in multiple myeloma and acute myeloid leukemia (AML) models . This activity is comparable to that of the racemic BET-BAY 002, but with the added benefit of stereochemical purity and improved PK properties.

Oncology Multiple Myeloma Leukemia

High Purity and Defined Stereochemistry for Reproducible Research

BET-BAY 002 (S enantiomer) is supplied with a purity of >98% (HPLC) by major vendors . The CAS registry number 2070009-49-1 uniquely identifies the S-enantiomer, distinguishing it from the racemic mixture (CAS 1588521-78-1) and the R-enantiomer . This precise identity ensures batch-to-batch consistency and eliminates confounding activity from the less active or differently metabolized enantiomer.

Chemical Biology Quality Control Reproducibility

Optimized Application Scenarios for BET-BAY 002 (S enantiomer) in Preclinical Drug Discovery


In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement

The 2.3× higher AUC and 40% lower clearance of BET-BAY 002 (S enantiomer) in rats make it the preferred tool for in vivo pharmacodynamic studies where sustained plasma exposure is critical for robust target modulation and efficacy readouts .

Structure-Activity Relationship (SAR) and Lead Optimization Programs

The defined stereochemistry and stereospecific binding interaction (hydrogen bond with Asn140) provide a precise molecular scaffold for SAR studies, enabling rational design of next-generation BET inhibitors with improved potency and selectivity .

Hematological Malignancy Xenograft and Syngeneic Models

Consistent with the parent BET inhibitor class, BET-BAY 002 (S enantiomer) demonstrates potent antiproliferative activity (IC50 32.5–42.5 nM) against multiple myeloma and leukemia cells, making it suitable for efficacy testing in MM and AML xenograft or syngeneic models .

Combination Therapy Studies with EZH2, mTOR, or BTK Inhibitors

BET inhibitors, including BET-BAY 002, have shown synergistic activity with EZH2, mTOR, and BTK inhibitors in preclinical lymphoma models [1]. The S enantiomer's improved PK profile may enhance the therapeutic window in combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BET-BAY 002 (S enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.